N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: is a complex organic compound that features a pyridine ring substituted with a nitro group, a diethylamino group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps:
Amination: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.
Borylation: The dioxaborolane moiety is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a suitable catalyst like palladium.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction of the Nitro Group: Formation of N,N-Diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Bioconjugation: The dioxaborolane moiety can be used for bioconjugation with biomolecules.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects depends on the specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In bioconjugation, the dioxaborolane moiety can form stable complexes with biomolecules, enabling targeted delivery or imaging.
Comparison with Similar Compounds
- N,N-Diethyl-4-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in various applications. The combination of a nitro group, diethylamino group, and dioxaborolane moiety in a single molecule provides a versatile platform for diverse chemical transformations and applications.
Properties
Molecular Formula |
C15H24BN3O4 |
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Molecular Weight |
321.18 g/mol |
IUPAC Name |
N,N-diethyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H24BN3O4/c1-7-18(8-2)13-12(9-11(10-17-13)19(20)21)16-22-14(3,4)15(5,6)23-16/h9-10H,7-8H2,1-6H3 |
InChI Key |
RLKPSKKEPUWNJW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N(CC)CC)[N+](=O)[O-] |
Origin of Product |
United States |
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